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Compound of Interest

Compound Name: Fructose-phenylalanine-13C6

Cat. No.: B12383515

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructose-phenylalanine-13C6 is the isotopically labeled form of Fructose-phenylalanine, an
Amadori compound formed through the Maillard reaction between fructose and the essential
amino acid phenylalanine. This stable isotope-labeled compound serves as a critical tool in
metabolic research, particularly in studies involving nutrition, food chemistry, and drug
development. Its primary application lies in its use as a tracer and an internal standard for
highly sensitive and accurate quantification in mass spectrometry-based analytical methods.
This guide provides a comprehensive overview of the chemical properties, synthesis, and key
applications of Fructose-phenylalanine-13C6.

Core Chemical Properties

Fructose-phenylalanine-13C6 is a complex molecule whose properties are essential for its
application in research. While a comprehensive experimental dataset for the 13C labeled
variant is not publicly available, the properties of its non-labeled counterpart, Fructose-
phenylalanine, provide a strong reference.

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b12383515?utm_src=pdf-interest
https://www.benchchem.com/product/b12383515?utm_src=pdf-body
https://www.benchchem.com/product/b12383515?utm_src=pdf-body
https://www.benchchem.com/product/b12383515?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12383515?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Property Value Source

Chemical Formula Co3CsH21NO7 --INVALID-LINK--
Molecular Weight 333.29 g/mol --INVALID-LINK--[1]
CAS Number 1083053-44-4 --INVALID-LINK--[2]

Isotopic Purity

Typically =299% for 13C

General supplier information

Appearance

Solid

~-INVALID-LINK--[3]

Melting Point

170 °C (for non-labeled)

~-INVALID-LINK--[3]

675.8 °C at 760 mmHg (for

Boiling Point (est.) --INVALID-LINK--
non-labeled)
Flash Point (est.) 362.5 °C (for non-labeled) --INVALID-LINK--
Density (est.) 1.423 g/cm3 (for non-labeled) --INVALID-LINK--
pKa (est.) 2.01 £ 0.10 (for non-labeled) --INVALID-LINK--
- Slightly soluble in water and
Solubility --INVALID-LINK--

methanol

Formation via the Maillard Reaction

Fructose-phenylalanine is a product of the Maillard reaction, a non-enzymatic browning

reaction between an amino acid and a reducing sugar.[4] This complex series of reactions is

fundamental in food chemistry, contributing to the color, flavor, and aroma of cooked foods.[5]
The initial step involves the condensation of the carbonyl group of fructose with the amino
group of phenylalanine to form a Schiff base, which then undergoes an Amadori rearrangement
to form the stable Fructose-phenylalanine ketoamine.[4][5]
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Figure 1: Simplified Maillard reaction pathway leading to Fructose-phenylalanine.

Experimental Protocols

The primary application of Fructose-phenylalanine-13C6 is as an internal standard for the
accurate quantification of its unlabeled analogue in biological matrices. Below are
representative experimental protocols for its synthesis and use in quantitative analysis.

Synthesis of Fructose-phenylalanine-13C6

The synthesis of Fructose-phenylalanine-13C6 involves a controlled Maillard reaction. While
specific, optimized protocols are often proprietary, the following outlines a general methodology
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based on the synthesis of Amadori compounds.[6]
Materials:

L-Phenylalanine

D-Fructose-13C6 (uniformly labeled)

Methanol

Pyridine

Acetic acid

Zinc powder

Procedure:

Dissolve L-Phenylalanine and a molar excess of D-Fructose-13C6 in a mixture of methanol
and water.

Add a catalytic amount of a weak acid, such as acetic acid, to facilitate the condensation
reaction.

The reaction mixture is heated under reflux for several hours. The progress of the reaction
can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid
Chromatography (HPLC).

Upon completion, the solvent is removed under reduced pressure.

The resulting residue is purified using column chromatography on silica gel or a suitable ion-
exchange resin to isolate the Fructose-phenylalanine-13C6.

The structure and purity of the final product are confirmed by Nuclear Magnetic Resonance
(NMR) spectroscopy and Mass Spectrometry (MS).

L-Phenylalanine + Controlled Maillard Reaction Purification Characterization EEEE e EHREEE
D-Fructose-13C6 (Reflux in Solvent) (Column Chromatography) (NMR, MS) pheny
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Figure 2: General workflow for the synthesis of Fructose-phenylalanine-13C6.

Quantification of Fructose-phenylalanine in Biological
Samples using LC-MS/MS

This protocol outlines a method for the quantification of Fructose-phenylalanine in a biological

matrix, such as plasma, using Fructose-phenylalanine-13C6 as an internal standard. This

method is adapted from established protocols for the analysis of small molecules using stable

isotope dilution assays.[7][8]

Materials and Reagents:

Biological sample (e.g., human plasma)

Fructose-phenylalanine-13C6 (internal standard solution of known concentration)

Acetonitrile (protein precipitation agent)

Formic acid

Ultrapure water

LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Hydrophilic Interaction Liquid Chromatography (HILIC) column

Procedure:

Sample Preparation:

o Thaw plasma samples on ice.

o To 50 pL of plasma, add 10 pL of the Fructose-phenylalanine-13C6 internal standard
solution.

o Add 200 pL of ice-cold acetonitrile to precipitate proteins.
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Vortex for 1 minute and incubate at -20°C for 20 minutes.

[e]

(¢]

Centrifuge at 14,000 x g for 10 minutes at 4°C.

[¢]

Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a
stream of nitrogen.

[¢]

Reconstitute the residue in 100 pL of the initial mobile phase.

e LC-MS/MS Analysis:
o Chromatographic Separation:
» |nject the reconstituted sample onto the HILIC column.

» Employ a gradient elution with a mobile phase consisting of (A) water with 0.1% formic
acid and (B) acetonitrile with 0.1% formic acid.

o Mass Spectrometric Detection:
» Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

= Monitor the specific precursor-to-product ion transitions for both Fructose-phenylalanine
and Fructose-phenylalanine-13C6 in Multiple Reaction Monitoring (MRM) mode.

o Data Analysis:

o Construct a calibration curve by plotting the ratio of the peak area of the analyte to the
peak area of the internal standard against the concentration of the calibrators.

o Determine the concentration of Fructose-phenylalanine in the samples by interpolating
their peak area ratios on the calibration curve.
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Figure 3: Experimental workflow for the quantification of Fructose-phenylalanine.
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Applications in Research and Drug Development

Fructose-phenylalanine-13C6 is a valuable tool for a range of research applications:

e Metabolic Tracing: As a stable isotope-labeled tracer, it allows for the investigation of the
metabolic fate of fructose and phenylalanine in vivo and in vitro. This is particularly relevant
for studying metabolic disorders such as diabetes and obesity.

o Pharmacokinetic Studies: In drug development, it can be used to accurately quantify the
levels of drug candidates that are structurally similar to Fructose-phenylalanine or that may
interact with its metabolic pathways.

e Food Science and Nutrition: It enables precise quantification of Maillard reaction products in
food, which is important for assessing nutritional quality and potential formation of advanced
glycation end-products (AGES).[9]

» Clinical Diagnostics: The accurate measurement of Fructose-phenylalanine and related
compounds in clinical samples can serve as a biomarker for certain diseases.

Conclusion

Fructose-phenylalanine-13C6 is an indispensable tool for researchers and scientists in
various fields. Its well-defined chemical properties and its role as a stable isotope-labeled
internal standard and tracer enable highly accurate and sensitive quantification of Fructose-
phenylalanine in complex biological and food matrices. The detailed experimental protocols
and an understanding of its formation through the Maillard reaction provide a solid foundation
for its effective application in metabolic research, drug development, and food science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12383515?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

